An In-depth Technical Guide to 2,4-Dichloroquinazoline-5-carbonitrile: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 2,4-Dichloroquinazoline-5-carbonitrile: Structure, Properties, and Synthetic Strategy
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several FDA-approved drugs.[1][2] This guide focuses on a specific, yet underexplored derivative: 2,4-dichloroquinazoline-5-carbonitrile. While comprehensive experimental data for this particular isomer is not extensively documented in public literature, this paper will provide a detailed technical overview based on established principles of quinazoline chemistry. We will analyze its core structure, predict its chemical properties by drawing comparisons with related isomers, delineate its key reactivity profile, propose a robust synthetic protocol, and discuss its potential as a versatile building block in drug discovery.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with immense therapeutic potential.[3] Their structural framework is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties. This has led to their successful application in developing agents with anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][4]
The 2,4-dichloroquinazoline core is a particularly valuable synthetic intermediate. The differential reactivity of the two chlorine atoms provides a strategic handle for sequential nucleophilic substitution, enabling the construction of complex molecular architectures. This guide specifically addresses the 5-carbonitrile derivative, a molecule poised for significant utility due to the additional synthetic versatility offered by the nitrile group.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2,4-dichloroquinazoline-5-carbonitrile is depicted below. It consists of a fused benzene and pyrimidine ring system, with chlorine atoms at positions 2 and 4, and a nitrile (-C≡N) group at position 5.
Caption: Chemical structure of 2,4-dichloroquinazoline-5-carbonitrile.
Predicted Physicochemical Properties
While experimental data for the 5-carbonitrile isomer is scarce, we can predict its properties and compare them with the known values of the parent compound and the 6-carbonitrile isomer. This provides a baseline for experimental design.
| Property | 2,4-Dichloroquinazoline-5-carbonitrile (Predicted) | 2,4-Dichloroquinazoline (Experimental/Computed) | 2,4-Dichloroquinazoline-6-carbonitrile (Experimental/Computed) | Justification & Insight |
| CAS Number | Not Assigned | 607-68-1[5] | 150449-98-2[6] | Serves as a unique identifier once the compound is synthesized and registered. |
| Molecular Formula | C₉H₃Cl₂N₃ | C₈H₄Cl₂N₂[5] | C₉H₃Cl₂N₃[6] | The addition of a nitrile group adds one carbon and one nitrogen, and removes one hydrogen. |
| Molecular Weight | 224.05 g/mol | 199.03 g/mol [5] | 224.05 g/mol [6] | Isomeric compounds share the same molecular weight. |
| Melting Point | ~130-150 °C | 115-121 °C | Not Available | The nitrile group can increase intermolecular forces (dipole-dipole), likely raising the melting point compared to the parent compound. |
| Boiling Point | ~350-360 °C | Not Available | 354.9 ± 24.0 °C[6] | Expected to be similar to the 6-carbonitrile isomer due to identical molecular weight and functional groups. |
| XLogP3 | ~2.8 - 3.2 | 3.6[5] | 2.8 - 3.2[6] | The polar nitrile group is expected to decrease lipophilicity (lower LogP) compared to the parent compound. |
| Solubility | Soluble in aprotic polar solvents (DMF, DMSO, THF), limited solubility in nonpolar solvents. | Soluble in chloroform and methanol.[7] | Not Available | The polarity of the nitrile group suggests good solubility in solvents like DMF and DMSO, which are common for nucleophilic substitution reactions. |
Note: Predicted values are estimations based on the properties of analogous structures and require experimental verification.
Core Reactivity: The Face of Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 2,4-dichloroquinazolines is the differential electrophilicity of the C4 and C2 positions. It is a well-established principle, supported by both experimental evidence and theoretical DFT calculations, that the C4 position is significantly more reactive towards nucleophiles than the C2 position .[8][9][10]
Causality of Regioselectivity:
-
Electronic Activation: The carbon at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[10][11]
-
Intermediate Stabilization: The Meisenheimer complex formed upon nucleophilic attack at C4 is better stabilized through resonance involving the adjacent nitrogen atom (N3).
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms (N1 and N3), which can present greater steric hindrance to an incoming nucleophile compared to the C4 position.[12]
This regioselectivity allows for a controlled, stepwise functionalization. A nucleophile will preferentially displace the C4-chloro group under milder conditions (e.g., room temperature to moderate heating). The subsequent displacement of the C2-chloro group requires harsher conditions, such as higher temperatures or stronger nucleophiles.[9]
The presence of the electron-withdrawing nitrile group at the C5 position is expected to further activate the quinazoline ring towards nucleophilic attack by reducing the overall electron density of the aromatic system.[13]
Caption: Generalized workflow for regioselective SNAr on 2,4-dichloroquinazolines.
Proposed Synthetic Protocol
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
PART 1: Synthesis of 5-Cyanoquinazoline-2,4(1H,3H)-dione (Intermediate)
-
Rationale: This step involves the condensation of an anthranilic acid derivative with a source of carbonyl groups (provided by urea) to form the stable quinazoline dione heterocyclic system. This is a common and robust method for constructing the quinazoline core.
-
Protocol:
-
In a 250 mL round-bottom flask, thoroughly mix 2-amino-6-cyanobenzoic acid (1 eq.) and urea (5-10 eq.).
-
Fit the flask with a reflux condenser and an air outlet.
-
Heat the mixture in an oil bath to 190-200 °C. The solid mixture will melt, and ammonia gas will evolve as the reaction proceeds.
-
Maintain this temperature for 3-4 hours, during which the melt will gradually re-solidify.
-
Allow the flask to cool to room temperature. The resulting solid mass is the crude dione intermediate.
-
To purify, add 2 M sodium hydroxide solution to the solid mass and heat with stirring to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the pure 5-cyanoquinazoline-2,4(1H,3H)-dione.
-
PART 2: Synthesis of 2,4-Dichloroquinazoline-5-carbonitrile (Final Product)
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and widely used chlorinating agent for converting hydroxyl groups on heterocyclic rings (in their tautomeric form) to chlorine atoms. A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Protocol:
-
In a fume hood, charge a round-bottom flask with 5-cyanoquinazoline-2,4(1H,3H)-dione (1 eq.) and phosphorus oxychloride (POCl₃, 10-15 eq.).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).
-
Fit the flask with a reflux condenser (with a calcium chloride guard tube) and heat the mixture to reflux (approx. 105 °C) with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. (Caution: This is a highly exothermic and hazardous step that must be performed with extreme care in a well-ventilated fume hood).
-
A solid precipitate will form. Stir the slurry for 30-60 minutes to ensure complete quenching of excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 2,4-dichloroquinazoline-5-carbonitrile.
-
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not just a synthetic target but a strategic platform for generating libraries of novel compounds for biological screening.
-
Privileged Scaffold: The quinazoline core is a well-established pharmacophore. FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib, all tyrosine kinase inhibitors used in cancer therapy, feature a 4-aminoquinazoline structure.[2] The 2,4-dichloro precursor is the gateway to these and many other derivatives.
-
Versatile Chemical Handle: The 5-carbonitrile group offers numerous avenues for further chemical elaboration, distinct from the C2 and C4 positions. It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to a primary amine, providing a new point for substitution.
-
Converted to a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
-
-
Directed Synthesis: The regioselective nature of substitution at C4 and C2 allows for the precise and planned introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR) in a controlled manner.
Safety and Handling
No specific safety data sheet (SDS) exists for 2,4-dichloroquinazoline-5-carbonitrile. However, based on the SDS for the parent compound, 2,4-dichloroquinazoline, the following hazards should be assumed.[5]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
2,4-Dichloroquinazoline-5-carbonitrile represents a highly valuable but underexplored building block for medicinal chemistry and drug discovery. Its key strategic value lies in the combination of a privileged quinazoline core, the well-defined regioselective reactivity of its C2 and C4 chloro-substituents, and the synthetic versatility of the C5-nitrile group. While this guide provides a robust framework based on established chemical principles—including predicted properties and a detailed, reasoned synthetic protocol—it underscores the necessity for experimental validation. Researchers who undertake the synthesis and characterization of this compound will unlock a versatile tool for the development of novel, highly functionalized molecules with significant therapeutic potential.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (2018). PubMed. [Link]
-
The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Chemistry and Pharmacology of Quinazoline Scaffolds-a review. (2024). ResearchGate. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PMC. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]
-
Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (1993). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
2,4-Dichloroquinazoline. PubChem. [Link]
-
2,4-Dichloroquinazoline. GLP Pharma Standards. [Link]
-
Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (2016). PubMed. [Link]
-
2,4-Dichloroquinoline. (2011). PMC. [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemscene.com [chemscene.com]
